3-Phenylisochroman-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylisochroman-8-ol is an organic compound belonging to the class of isochromans Isochromans are bicyclic structures consisting of a benzene ring fused to a tetrahydropyran ring The phenyl group attached to the third carbon and the hydroxyl group on the eighth carbon make this compound unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylisochroman-8-ol typically involves the oxa-Pictet–Spengler cyclization. This reaction is catalyzed by heteropolyacid ionic liquids in dimethyl carbonate as a green solvent . The reaction involves the cyclization of arylethanols and aldehydes under moderate conditions to yield substituted isochromans with excellent yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable green chemistry techniques. The use of recyclable catalysts and environmentally friendly solvents is emphasized to ensure sustainability and efficiency in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenylisochroman-8-ol undergoes various chemical reactions, including:
Reduction: Quinones formed from oxidation can be reduced back to hydroquinones using reducing agents.
Substitution: Electrophilic aromatic substitution reactions are facilitated by the phenyl group, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3), and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenylisochroman-8-ol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Phenylisochroman-8-ol involves its interaction with various molecular targets:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
DNA Interaction: Potential to intercalate with DNA, leading to anticancer activity by disrupting DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Isochromans: Compounds with similar bicyclic structures but different substituents.
Phenolic Compounds: Compounds with hydroxyl groups attached to aromatic rings, such as flavonoids and phenolic acids.
Uniqueness: 3-Phenylisochroman-8-ol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The combination of the isochroman structure with a phenyl group and a hydroxyl group makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C15H14O2 |
---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
3-phenyl-3,4-dihydro-1H-isochromen-8-ol |
InChI |
InChI=1S/C15H14O2/c16-14-8-4-7-12-9-15(17-10-13(12)14)11-5-2-1-3-6-11/h1-8,15-16H,9-10H2 |
InChI-Schlüssel |
ICWACZSGKVCRBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OCC2=C1C=CC=C2O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.